N-Arachidonoyl Dopamine-d8

Vue d'ensemble

Description

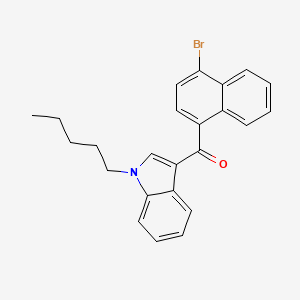

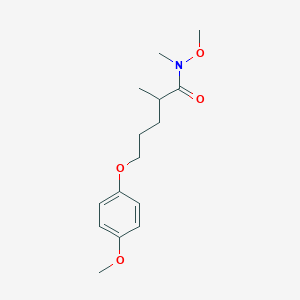

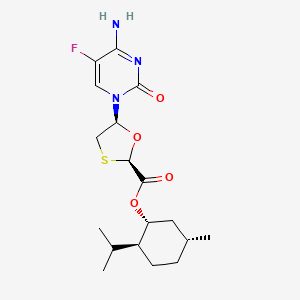

N-Arachidonoyl Dopamine-d8: is a deuterated form of N-arachidonoyl dopamine, an endocannabinoid that acts as an agonist for the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) ion channel . This compound is primarily used as an internal standard in mass spectrometry for the quantification of N-arachidonoyl dopamine .

Préparation Méthodes

Voies de Synthèse et Conditions de Réaction

La synthèse de la this compound implique l'incorporation d'atomes de deutérium à des positions spécifiques sur la molécule. La voie de synthèse générale comprend:

Préparation de l'acide arachidonique-d8: Ceci implique la deutération de l'acide arachidonique aux positions 5, 6, 8, 9, 11, 12, 14 et 15.

Réaction d'amidation: L'acide arachidonique deutéré est ensuite mis à réagir avec la dopamine dans des conditions d'amidation pour former la this compound.

Méthodes de Production Industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:

Déutération en Masse: Déutération à grande échelle de l'acide arachidonique.

Amidation Efficace: Réactions d'amidation optimisées pour garantir un rendement et une pureté élevés.

Purification: Techniques de purification avancées telles que la chromatographie pour obtenir une pureté ≥99%.

Applications De Recherche Scientifique

N-arachidonoyl dopamine-d8 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of N-arachidonoyl dopamine.

Medicine: Investigated for its potential therapeutic effects in pain management and neuroprotection.

Industry: Utilized in the development of analytical methods for the detection and quantification of endocannabinoids.

Mécanisme D'action

Target of Action

N-Arachidonoyl Dopamine (NADA) is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system . The TRPV1 ion channel, on the other hand, is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .

Mode of Action

NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events. For instance, the activation of the CB1 receptor can lead to the inhibition of adenylyl cyclase, modulation of mitogen-activated protein kinase (MAPK), activation of inwardly rectifying potassium channels, and inhibition of calcium channels .

Biochemical Pathways

It is known that nada plays a significant role in nociception and inflammation in the central and peripheral nervous system . It has been shown to exert protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures .

Pharmacokinetics

It is known that nada is present in very low concentrations in the brain .

Result of Action

NADA has been found to play a regulatory role in both the peripheral and central nervous systems, and displays antioxidant and neuroprotectant properties . It has also been implicated in smooth muscle contraction and vasorelaxation in blood vessels . Additionally, NADA has been observed to suppress inflammatory activation of human Jurkat T cells and to inhibit the release of prostaglandin E2 (PGE2) from lipopolysaccharide (LPS)-activated astrocytes, microglia, and mouse brain ECs .

Action Environment

The action of NADA can be influenced by various environmental factors. For instance, chronic sleep disruption (CSD) has been found to decrease the level of NADA in the thalamic reticular nucleus (TRN), leading to decreased CB1 receptor activity in the TRN . This decrease in NADA signaling in the TRN is critical for CSD-induced hyperalgesia .

Analyse Biochimique

Biochemical Properties

N-Arachidonoyl Dopamine-d8 plays a crucial role in biochemical reactions by acting as an agonist for cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) ion channels . The interaction with CB1 receptors is significant for its involvement in modulating neurotransmitter release, while its activation of TRPV1 channels is associated with the regulation of pain and inflammation . Additionally, this compound interacts with enzymes such as fatty acid amide hydrolase (FAAH), which is responsible for its degradation into arachidonic acid and dopamine . This interaction highlights its role in the endocannabinoid system and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels . This modulation affects neurotransmitter release and synaptic plasticity. In immune cells, this compound suppresses inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Furthermore, it has been shown to promote the resolution of inflammation in endothelial cells by modulating the expression of adhesion molecules and reducing leukocyte adhesion .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CB1 receptors and TRPV1 ion channels . Upon binding to CB1 receptors, it activates G-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway . In addition, this compound activates TRPV1 channels, which are involved in the transduction of noxious heat and pain signals . This activation leads to the influx of calcium ions and the subsequent release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur through enzymatic hydrolysis by FAAH . Long-term studies have shown that this compound can exert sustained anti-inflammatory and neuroprotective effects in vitro and in vivo . Its efficacy may decrease over time due to metabolic degradation and the development of tolerance in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to produce analgesic and anti-inflammatory effects without significant adverse effects . At higher doses, this compound can induce hypothermia, catalepsy, and hypo-locomotion, which are characteristic of cannabinoid receptor activation . Toxicity studies have indicated that extremely high doses may lead to adverse effects such as hepatotoxicity and immunosuppression . Therefore, careful dosage optimization is essential for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as FAAH . FAAH hydrolyzes this compound into arachidonic acid and dopamine, which can then enter various metabolic pathways . Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which play roles in inflammation and immune responses . Dopamine, on the other hand, is a neurotransmitter involved in the regulation of mood, reward, and motor functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as fatty acid-binding proteins (FABPs) and albumin, which facilitate its distribution to various cellular compartments . The compound is known to accumulate in lipid-rich tissues, including the brain, where it exerts its effects on neuronal and glial cells . Its distribution is also influenced by its binding affinity to CB1 receptors and TRPV1 channels, which are predominantly expressed in the central nervous system and peripheral tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane and intracellular organelles such as the endoplasmic reticulum and mitochondria . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . Within the plasma membrane, this compound interacts with CB1 receptors and TRPV1 channels, modulating their activity and downstream signaling pathways . In intracellular organelles, it may influence mitochondrial function and energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-arachidonoyl dopamine-d8 involves the incorporation of deuterium atoms at specific positions on the molecule. The general synthetic route includes:

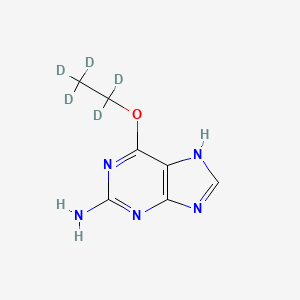

Preparation of Arachidonic Acid-d8: This involves the deuteration of arachidonic acid at the 5, 6, 8, 9, 11, 12, 14, and 15 positions.

Amidation Reaction: The deuterated arachidonic acid is then reacted with dopamine under amidation conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large-scale deuteration of arachidonic acid.

Efficient Amidation: Optimized amidation reactions to ensure high yield and purity.

Purification: Advanced purification techniques such as chromatography to achieve ≥99% purity.

Analyse Des Réactions Chimiques

Types de Réactions

La N-arachidonoyl dopamine-d8 peut subir diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut se produire au niveau de la partie catéchol de la dopamine de la molécule.

Réduction: Les réactions de réduction peuvent cibler les doubles liaisons dans la chaîne d'acide arachidonique.

Substitution: Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique de la partie dopamine.

Réactifs et Conditions Courantes

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction: L'hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) est une méthode typique.

Substitution: Les réactifs électrophiles tels que les halogènes (par exemple, le brome) peuvent être utilisés dans des conditions contrôlées.

Principaux Produits

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Dérivés saturés de la chaîne d'acide arachidonique.

Substitution: Dérivés halogénés de la partie dopamine.

Applications de Recherche Scientifique

La this compound a une large gamme d'applications en recherche scientifique:

Industrie: Utilisée dans le développement de méthodes analytiques pour la détection et la quantification des endocannabinoïdes.

Mécanisme d'Action

La this compound exerce ses effets principalement par le biais de:

Récepteur cannabinoïde 1 (CB1): Agit comme un agoniste, modulant divers processus physiologiques tels que la perception de la douleur et l'appétit.

Récepteur potentiel transitoire vanilloïde 1 (TRPV1): Agit également comme un agoniste, impliqué dans la sensation de la douleur et de la température.

Comparaison Avec Des Composés Similaires

Composés Similaires

N-arachidonoyl dopamine (NADA): La forme non deutérée, également un agoniste de CB1 et TRPV1.

Anandamide (AEA): Un autre endocannabinoïde avec des cibles réceptrices similaires mais des effets physiologiques différents.

2-Arachidonoylglycérol (2-AG): Un autre endocannabinoïde majeur avec des rôles qui se chevauchent mais distincts par rapport à NADA.

Unicité

La N-arachidonoyl dopamine-d8 est unique en raison de sa nature deutérée, ce qui la rend particulièrement utile comme étalon interne en chimie analytique. Cela permet une quantification plus précise de la N-arachidonoyl dopamine dans divers échantillons biologiques .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)